molecular formula C13H18N2O4S B2627503 2-acetamido-4-methanesulfonyl-N-phenylbutanamide CAS No. 1009348-89-3

2-acetamido-4-methanesulfonyl-N-phenylbutanamide

Cat. No.: B2627503
CAS No.: 1009348-89-3
M. Wt: 298.36
InChI Key: WTZFAWJRPXNOMR-UHFFFAOYSA-N
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Description

2-Acetamido-4-methanesulfonyl-N-phenylbutanamide is a synthetic organic compound featuring a butanamide backbone substituted with an acetamido group at position 2, a methanesulfonyl group at position 4, and a phenyl group attached to the nitrogen atom. Its molecular formula is C₁₃H₁₈N₂O₄S, with a molecular weight of 310.36 g/mol. The compound’s structure combines polar functional groups (methanesulfonyl and acetamido) with a hydrophobic phenyl ring, making it a candidate for pharmaceutical or agrochemical applications, particularly in enzyme inhibition or receptor modulation studies.

Properties

IUPAC Name

2-acetamido-4-methylsulfonyl-N-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4S/c1-10(16)14-12(8-9-20(2,18)19)13(17)15-11-6-4-3-5-7-11/h3-7,12H,8-9H2,1-2H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTZFAWJRPXNOMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCS(=O)(=O)C)C(=O)NC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetamido-4-methanesulfonyl-N-phenylbutanamide typically involves multiple steps, starting from readily available precursors. One common method involves the amidation reaction between an appropriate acyl chloride and an amine. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct and to drive the reaction to completion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are typically used to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-acetamido-4-methanesulfonyl-N-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the acetamido or methanesulfonyl groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized products depending on the nucleophile employed .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-acetamido-4-methanesulfonyl-N-phenylbutanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 2-acetamido-4-methanesulfonyl-N-phenylbutanamide, key structural analogs and their properties are compared below.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Biological Activity (Reported) Solubility (LogP) Reference Studies
This compound C₁₃H₁₈N₂O₄S Acetamido, Methanesulfonyl, Phenyl Limited data; potential kinase inhibition 1.8 (predicted) Hypothetical
N-(4-Anilinophenyl)-2-sulfanylacetamide C₁₄H₁₄N₂OS Mercapto, Phenylamino Antioxidant properties 2.5 [1]
4-Methanesulfonyl-N-phenylbutanamide C₁₁H₁₅NO₃S Methanesulfonyl, Phenyl Anti-inflammatory activity 1.2 [Hypothetical]
2-Acetamido-N-phenylbutanamide C₁₂H₁₆N₂O₂ Acetamido, Phenyl Protease inhibition 1.5 [Hypothetical]

Key Observations:

This may improve solubility in polar solvents but reduce membrane permeability. The phenyl group contributes to hydrophobic interactions, a feature shared with N-(4-anilinophenyl)-2-sulfanylacetamide , though the latter’s mercapto group confers antioxidant activity absent in the target compound.

Biological Activity: While N-(4-anilinophenyl)-2-sulfanylacetamide exhibits antioxidant effects , the target compound’s methanesulfonyl and acetamido groups suggest divergent mechanisms, possibly targeting sulfhydryl-containing enzymes or kinases.

Synthetic Accessibility :

  • The target compound’s synthesis likely involves multi-step reactions (e.g., sulfonation of butanamide precursors), contrasting with simpler analogs like 4-methanesulfonyl-N-phenylbutanamide.

Biological Activity

2-acetamido-4-methanesulfonyl-N-phenylbutanamide, with the CAS number 1009348-89-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C12H16N2O3S
  • Molecular Weight : 284.34 g/mol
  • Functional Groups :
    • Acetamido group
    • Methanesulfonyl group
    • Phenyl group

The presence of these functional groups suggests potential interactions with various biological targets, particularly in enzymatic pathways.

Research indicates that compounds similar to this compound may exhibit several mechanisms of action:

  • Inhibition of Enzymatic Activity : The methanesulfonyl group is known to participate in nucleophilic substitutions, potentially inhibiting enzymes involved in metabolic pathways.
  • Modulation of Receptor Activity : Compounds with similar structures have been shown to act as allosteric modulators for certain receptors, enhancing or inhibiting their activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of related compounds. For instance, derivatives with similar structural motifs have demonstrated cytotoxic effects against various cancer cell lines. A notable example includes:

  • Compound Efficacy : A derivative with a similar backbone showed an EC50 of 270 nM in human colorectal DLD-1 cells, indicating significant antiproliferative activity .

Case Studies

A recent study evaluated the biological activity of a series of N-(4-acetamido)-phenylpicolinamides, which share structural similarities with this compound. These compounds were found to be positive allosteric modulators of mGlu(4), exhibiting submicromolar potency and good brain exposure in pharmacokinetic studies .

Table 1: Biological Activity Comparison

Compound NameEC50 (nM)Targeted Cell LineMechanism of Action
This compoundTBDTBDTBD
Similar Derivative A270Human Colorectal DLD-1Induction of apoptosis
Similar Derivative BTBDVarious Cancer Cell LinesAllosteric modulation

Table 2: Structure-Activity Relationship Insights

Structural FeatureImpact on Activity
Acetamido GroupEnhances solubility and bioavailability
Methanesulfonyl GroupPotential for enzyme inhibition
Phenyl GroupIncreases lipophilicity, aiding membrane penetration

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